Mu-Opioid Receptor Binding Affinity
Ethyl 4-anilinopiperidine-1-carboxylate demonstrates high affinity for the human μ-opioid receptor (MOR), a critical target for analgesic activity, with a reported Ki value of 0.700 nM [1]. In contrast, its close analog, N-phenyl-4-piperidinamine (4-anilinopiperidine, CAS 23056-29-3), which lacks the N-1 ethyl carboxylate, does not have a reported MOR Ki value in primary literature, and its role as an opioid impurity [2] suggests it is not a potent MOR agonist. This indicates that the N-1 ethyl carboxylate group is a crucial structural determinant for high-affinity binding to MOR.
| Evidence Dimension | Binding affinity (Ki) at human μ-opioid receptor (MOR) |
|---|---|
| Target Compound Data | Ki = 0.700 nM |
| Comparator Or Baseline | N-phenyl-4-piperidinamine (CAS 23056-29-3): No reported Ki for MOR; classified as an impurity [2]. |
| Quantified Difference | Target compound exhibits sub-nanomolar affinity; comparator lacks potent MOR binding. |
| Conditions | Displacement of [3H]naloxone from human MOR expressed in CHO-K1 cells [1] |
Why This Matters
This quantitative difference confirms that the N-1 ethyl carboxylate group is essential for high MOR affinity, guiding its selection as a key intermediate or research tool over the non-carboxylated analog.
- [1] BindingDB Entry BDBM50101095 / CHEMBL3325957. Affinity data for ethyl 4-anilinopiperidine-1-carboxylate at human μ-opioid receptor. View Source
- [2] GLPBIO. 4-Anilinopiperidine (hydrochloride) product page. Categorized as an impurity of fentanyl and its analogs. View Source
